Thiorphan-d7 Methoxyacetophenone Derivative
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Overview
Description
Thiorphan-d7 Methoxyacetophenone Derivative: is a deuterium-labeled derivative of Thiorphan, a potent inhibitor of membrane metalloendopeptidase (enkephalinase). The incorporation of deuterium into the compound enhances its stability and alters its pharmacokinetic and metabolic profiles, making it a valuable tool in drug development and research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thiorphan-d7 Methoxyacetophenone Derivative involves the introduction of deuterium into the Thiorphan molecule. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: Utilizing deuterated solvents and catalysts to replace hydrogen atoms with deuterium.
Deuterated Reagents: Employing deuterated reagents in the synthesis process to incorporate deuterium into the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalytic Deuteration: Using deuterium gas and a suitable catalyst to achieve deuterium incorporation.
Purification: Employing chromatographic techniques to purify the final product and remove any impurities
Chemical Reactions Analysis
Types of Reactions: Thiorphan-d7 Methoxyacetophenone Derivative undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Chemistry: Thiorphan-d7 Methoxyacetophenone Derivative is used as a tracer in chemical research to study reaction mechanisms and pathways. Its deuterium labeling allows for precise quantitation and analysis of chemical reactions.
Biology: In biological research, the compound is used to investigate enzyme kinetics and metabolic pathways. Its stability and altered pharmacokinetic profile make it a valuable tool for studying enzyme-substrate interactions.
Medicine: this compound is employed in drug development to evaluate the pharmacokinetics and metabolism of potential therapeutic agents. Its deuterium labeling provides insights into the metabolic stability and bioavailability of drugs.
Industry: In the pharmaceutical industry, the compound is used in the development of stable isotope-labeled drugs. Its incorporation into drug molecules enhances their stability and efficacy, making it a valuable component in drug formulation .
Mechanism of Action
Thiorphan-d7 Methoxyacetophenone Derivative exerts its effects by inhibiting membrane metalloendopeptidase (enkephalinase). This inhibition potentiates the effects of endogenous enkephalins, leading to enhanced analgesic effects. The deuterium labeling alters the compound’s pharmacokinetic and metabolic profiles, resulting in increased stability and prolonged duration of action .
Comparison with Similar Compounds
Thiorphan: The non-deuterated form of the compound, which also inhibits membrane metalloendopeptidase.
Racecadotril: Another inhibitor of enkephalinase, used as an antidiarrheal agent.
Kelatorphan: A broad-spectrum inhibitor of enkephalinase and other peptidases.
Uniqueness: Thiorphan-d7 Methoxyacetophenone Derivative is unique due to its deuterium labeling, which enhances its stability and alters its pharmacokinetic and metabolic profiles. This makes it a valuable tool in drug development and research, providing insights that are not possible with non-deuterated compounds .
Properties
CAS No. |
1346603-29-9 |
---|---|
Molecular Formula |
C21H23NO5S |
Molecular Weight |
408.52 |
IUPAC Name |
2-[[3,3-dideuterio-2-[[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylmethyl]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C21H23NO5S/c1-27-18-9-5-8-16(11-18)19(23)14-28-13-17(21(26)22-12-20(24)25)10-15-6-3-2-4-7-15/h2-9,11,17H,10,12-14H2,1H3,(H,22,26)(H,24,25)/i2D,3D,4D,6D,7D,10D2 |
InChI Key |
LYFBMQMMAFLEHC-WBLKKDGSSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)CSCC(CC2=CC=CC=C2)C(=O)NCC(=O)O |
Synonyms |
N-[2-[[[2-(3-Methoxyphenyl)-2-oxoethyl]thio]methyl]-1-oxo-3-phenylpropyl]glycine-d7; |
Origin of Product |
United States |
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